![molecular formula C15H17N3O2S B12463341 Azepan-1-yl[4-(2-hydroxyphenyl)-1,2,5-thiadiazol-3-yl]methanone](/img/structure/B12463341.png)
Azepan-1-yl[4-(2-hydroxyphenyl)-1,2,5-thiadiazol-3-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(azepane-1-carbonyl)-1,2,5-thiadiazol-3-yl]phenol is a complex organic compound featuring a phenol group attached to a thiadiazole ring, which is further substituted with an azepane-1-carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(azepane-1-carbonyl)-1,2,5-thiadiazol-3-yl]phenol typically involves multi-step organic reactionsThe phenol group is usually introduced through electrophilic aromatic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve optimizing reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[4-(azepane-1-carbonyl)-1,2,5-thiadiazol-3-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenol and thiadiazole moieties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Quinones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted phenol and thiadiazole derivatives.
Applications De Recherche Scientifique
2-[4-(azepane-1-carbonyl)-1,2,5-thiadiazol-3-yl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2-[4-(azepane-1-carbonyl)-1,2,5-thiadiazol-3-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, while the thiadiazole ring can participate in π-π interactions with aromatic amino acids. The azepane-1-carbonyl group can enhance the compound’s binding affinity through hydrophobic interactions .
Comparaison Avec Des Composés Similaires
- 2-[4-(piperidine-1-carbonyl)-1,2,5-thiadiazol-3-yl]phenol
- 2-[4-(morpholine-1-carbonyl)-1,2,5-thiadiazol-3-yl]phenol
Comparison: 2-[4-(azepane-1-carbonyl)-1,2,5-thiadiazol-3-yl]phenol is unique due to the presence of the azepane ring, which provides distinct steric and electronic properties compared to piperidine and morpholine derivatives. This uniqueness can result in different biological activities and binding affinities, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C15H17N3O2S |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
azepan-1-yl-[4-(2-hydroxyphenyl)-1,2,5-thiadiazol-3-yl]methanone |
InChI |
InChI=1S/C15H17N3O2S/c19-12-8-4-3-7-11(12)13-14(17-21-16-13)15(20)18-9-5-1-2-6-10-18/h3-4,7-8,19H,1-2,5-6,9-10H2 |
Clé InChI |
KNRHWBSHSHDDKB-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)C(=O)C2=NSN=C2C3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463267.png)

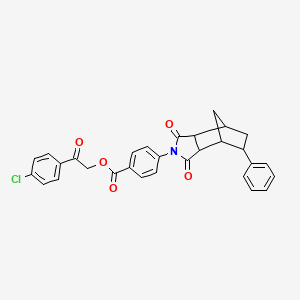
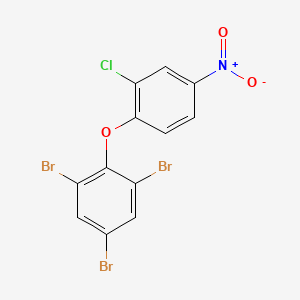

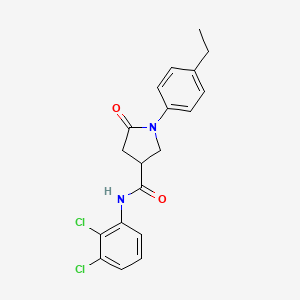
![4-bromo-3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12463294.png)
![N-(4-acetylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12463295.png)
![1,4-Bis[5-(3,4,5-trimethoxyphenyl)pent-4-en-1-yl]-1,4-diazepane](/img/structure/B12463298.png)
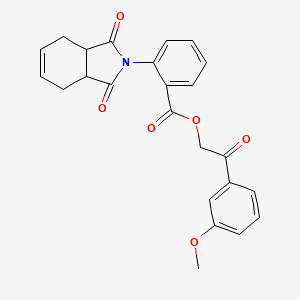
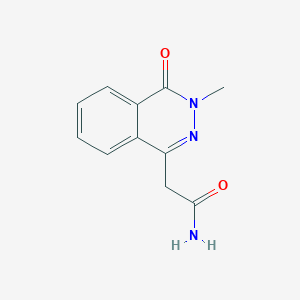
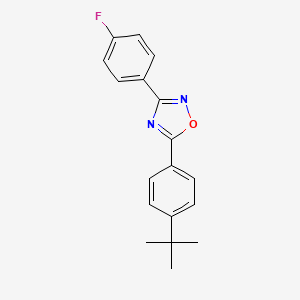
![2-{3-[4-oxo-3-(pyridin-4-yl)-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12463321.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B12463332.png)
